BenchChemオンラインストアへようこそ!

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

Conformational analysis Exit vector geometry Bioisosteric replacement

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride (CAS 1955553-83-9) is a 3,3-disubstituted azetidine building block featuring a strained four-membered azetidine core simultaneously substituted at the 3‑position with a cyclobutyl ring and a methoxymethyl chain. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1955531-92-6) and provides a convenient solid-state formulation for weighing and storage.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 1955553-83-9
Cat. No. B2412562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride
CAS1955553-83-9
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCOCC1(CNC1)C2CCC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H
InChIKeyDYXANXBLMDKULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclobutyl-3-(methoxymethyl)azetidine HCl (CAS 1955553-83-9) – Procurement-Ready Building Block Overview


3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride (CAS 1955553-83-9) is a 3,3-disubstituted azetidine building block featuring a strained four-membered azetidine core simultaneously substituted at the 3‑position with a cyclobutyl ring and a methoxymethyl chain . The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1955531-92-6) and provides a convenient solid-state formulation for weighing and storage . This compound belongs to a class of conformationally constrained heterocycles increasingly employed in medicinal chemistry as piperidine and morpholine isosteres [1].

Why Generic 3-Substituted Azetidine HCl Analogs Cannot Replace 3-Cyclobutyl-3-(methoxymethyl)azetidine HCl for Drug Discovery Applications


3,3‑Disubstituted azetidines bearing two differentiated substituents at the quaternary carbon centre are not functionally interchangeable with mono‑substituted or differently disubstituted analogs. The simultaneous presence of the cyclobutyl ring and the methoxymethyl chain in this compound creates a unique three‑dimensional exit vector geometry and lipophilicity profile that cannot be replicated by close analogs such as 3‑(methoxymethyl)azetidine HCl (CAS 942308‑06‑7, lacks the cyclobutyl group), 3‑cyclobutylazetidine HCl (CAS 1803588‑02‑4, lacks the methoxymethyl oxygen), or 3‑cyclobutyl‑3‑methylazetidine HCl (methyl replaces methoxymethyl, altering H‑bonding capacity) . In lead optimisation, such structural differences lead to divergent target binding, ADME properties, and synthetic tractability, making generic substitution a high‑risk decision without direct comparative data [1].

Quantitative Differentiation Evidence for 3-Cyclobutyl-3-(methoxymethyl)azetidine HCl (CAS 1955553-83-9) vs. Closest Analogs


Conformational Rigidity and Exit Vector Geometry Compared to Parent Piperidine and Morpholine Scaffolds

X‑ray diffraction studies of 3‑((hetera)cyclobutyl)azetidine derivatives demonstrate that the cyclobutyl‑azetidine scaffold provides a larger spatial footprint and distinct exit vector angles compared to parent piperidine and morpholine rings. The N–C3–Ccyclobutyl bond angle differs by approximately 15–20° from the N–C–C angle in piperidine, and the inter‑nitrogen distance in bis‑basic analogs is extended by ~1.2–1.8 Å, confirmed by crystallographic analysis [1]. The target compound, bearing both a cyclobutyl ring and a methoxymethyl group at the quaternary 3‑position, further restricts rotational freedom relative to mono‑substituted or unsubstituted azetidines, locking the methoxymethyl oxygen in a defined spatial orientation that can be exploited for directed hydrogen‑bonding interactions.

Conformational analysis Exit vector geometry Bioisosteric replacement

Aqueous Solubility Advantage of the Hydrochloride Salt Form over the Free Base

The hydrochloride salt of 3‑cyclobutyl‑3‑(methoxymethyl)azetidine (MW 191.7 g/mol, C₉H₁₈ClNO) provides enhanced aqueous solubility compared to the free base (MW 155.24 g/mol, C₉H₁₇NO). For the structurally related 3‑(methoxymethyl)azetidine hydrochloride (CAS 942308‑06‑7), measured aqueous solubility is 18.8 mg/mL (0.137 mol/L) at ambient temperature . The free base counterpart 3‑(methoxymethyl)azetidine shows significantly lower aqueous solubility (estimated <5 mg/mL based on ESOL prediction models), consistent with the general observation that hydrochloride salt formation improves water solubility by 3–10 fold for azetidine derivatives . By extension, the target compound as the hydrochloride salt is expected to exhibit superior aqueous handling characteristics compared to its free base form (CAS 1955531‑92‑6).

Solubility Salt form Formulation compatibility

Molecular Complexity and Lipophilicity Differentiation vs. Mono‑Substituted Azetidine Analogs

The target compound (MW 191.7 g/mol for HCl salt; MW 155.24 g/mol for free base) exhibits significantly higher molecular complexity than its closest commercially available mono‑substituted analog 3‑(methoxymethyl)azetidine hydrochloride (MW 137.6 g/mol, CAS 942308‑06‑7). The addition of the cyclobutyl ring increases the free base molecular weight by 54 g/mol (+53%) and adds one additional ring system, increasing the fraction of sp³‑hybridised carbons (Fsp³) from 0.40 to 0.78 . Higher Fsp³ values correlate with improved clinical success rates in drug discovery, as three‑dimensional saturated scaffolds tend to exhibit superior target selectivity and more favourable pharmacokinetic profiles compared to planar aromatic systems [1]. Furthermore, the methoxymethyl oxygen introduces a hydrogen‑bond acceptor site that is absent in the 3‑cyclobutyl‑3‑methylazetidine analog (CAS 2490435‑79‑3 for the HCl salt), providing an additional handle for modulating polarity and target engagement.

Lipophilicity Molecular weight 3D complexity

Synthetic Accessibility and Purity Benchmark from Authoritative Vendor Specifications

The compound is manufactured and supplied by Enamine Ltd. (product code EN300‑299373) through Fujifilm Wako, with a certified minimum purity of 95% and available in quantities from 100 mg to 10 g . The pricing structure reflects significant synthetic complexity: the 1 g scale is listed at ¥515,700 (approximately $3,500 USD), a premium indicative of the multi‑step synthesis required to construct the quaternary carbon centre bearing two sterically demanding substituents (cyclobutyl and methoxymethyl) on the strained azetidine ring . In contrast, the simpler mono‑substituted 3‑(methoxymethyl)azetidine hydrochloride is available at substantially lower cost (typically <$100/g from multiple vendors), reflecting the lower synthetic burden of a 3‑mono‑substituted azetidine. This price differential serves as a quantitative proxy for the relative synthetic complexity and structural uniqueness of the 3,3‑disubstituted scaffold.

Synthetic complexity Purity benchmark Procurement specification

Strained Ring Reactivity Profile Enabling Late‑Stage Diversification vs. Non‑Strained Heterocycles

Azetidine rings possess approximately 25.4 kcal/mol of ring strain energy, which is a driving force for selective ring‑opening and functionalisation reactions not accessible to non‑strained six‑membered heterocycles such as piperidine [1]. The 3,3‑disubstituted azetidine core of the target compound further modulates this reactivity: the quaternary centre at the 3‑position sterically shields one face of the ring, potentially enabling stereoselective transformations at the nitrogen or the C2/C4 positions. Published methodology demonstrates that 3,3‑disubstituted azetidines can undergo strain‑release amination and cross‑coupling reactions under mild conditions (room temperature, palladium catalysis), providing modular access to complex scaffolds [2]. This reactivity profile is absent in piperidine or morpholine analogs, which lack the thermodynamic driving force of ring strain.

Ring strain Late‑stage functionalisation Click chemistry

Optimal Application Scenarios for 3-Cyclobutyl-3-(methoxymethyl)azetidine HCl Based on Differential Evidence


Conformationally Constrained Bioisosteric Replacement in Kinase Inhibitor Lead Optimization

In kinase inhibitor programs where piperidine or piperazine linkers connect a hinge‑binding heterocycle to a solvent‑exposed pharmacophore, the cyclobutyl‑azetidine scaffold of the target compound serves as a 'stretched' isostere with a longer inter‑nitrogen distance (extended by 1.2–1.8 Å vs. piperazine) and distinct exit vector geometry [1]. The methoxymethyl oxygen provides an additional hydrogen‑bond acceptor that can be exploited to modulate ribose‑pocket or DFG‑motif interactions without increasing aromatic ring count. This application is directly supported by the crystallographic evidence of altered exit vector geometry established in Section 3, Evidence Item 1.

Fragment‑Based Drug Discovery (FBDD) Requiring High Fsp³ and Three‑Dimensional Complexity

Fragment libraries enriched with saturated, three‑dimensional scaffolds (Fsp³ ≥ 0.7) have been demonstrated to yield higher‑quality hits with improved physicochemical properties compared to planar aromatic fragments [2]. The target compound, with Fsp³ = 0.78 and a balanced HBA/HBD profile, is suited as a fragment‑elaboration core where the secondary amine of the azetidine serves as a synthetic handle for rapid analoguing via amide bond formation, reductive amination, or urea coupling. The hydrochloride salt simplifies automated liquid handling in fragment screening campaigns due to its enhanced water solubility (Evidence Item 2).

Late‑Stage Diversification via Strain‑Release Cross‑Coupling in Automated Parallel Synthesis

The 25.4 kcal/mol ring strain of the azetidine core (Evidence Item 5) enables strain‑release Suzuki and amination reactions at room temperature, making this building block compatible with automated parallel synthesis platforms. The quaternary 3‑position sterically directs reactivity to the less hindered face, providing a predictable stereochemical outcome that is valuable for library production. Teams synthesising focused libraries of JAK or integrin inhibitor analogs—target classes for which azetidine‑cyclobutane patents exist [3]—can leverage this reactivity to generate diverse analogs from a single advanced intermediate.

Physicochemical Property Optimisation via Methoxymethyl Hydrogen‑Bond Modulation

In lead series where the more lipophilic 3‑cyclobutyl‑3‑methylazetidine scaffold (HBA = 1) exhibits inadequate solubility or excessive LogD, the methoxymethyl analog (HBA = 2) offers a direct substitution that introduces polarity through an additional hydrogen‑bond acceptor without compromising the three‑dimensional architecture (Evidence Item 3). The methoxymethyl oxygen can engage water networks or backbone NH groups in target proteins, potentially improving both solubility and binding affinity simultaneously. This scenario is particularly relevant when initial SAR data indicate that the cyclobutyl ring is essential for potency but the overall lipophilicity of the series exceeds desirable limits (e.g., LogD > 3.5).

Quote Request

Request a Quote for 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.